molecular formula C25H46N8O7 B12375091 Ovotransferrin (328-332)

Ovotransferrin (328-332)

Cat. No.: B12375091
M. Wt: 570.7 g/mol
InChI Key: IARUETPWBSYXJQ-VMXHOPILSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ovotransferrin (328-332) can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:

Industrial Production Methods

Industrial production of ovotransferrin (328-332) involves the extraction of ovotransferrin from egg white followed by enzymatic hydrolysis to release the peptide. This method is more cost-effective and scalable compared to synthetic routes .

Chemical Reactions Analysis

Types of Reactions

Ovotransferrin (328-332) primarily undergoes hydrolysis reactions. It is susceptible to degradation by brush border membrane peptidases during transepithelial transport .

Common Reagents and Conditions

    Hydrolysis: Enzymatic hydrolysis using proteases such as trypsin and pepsin.

    Coupling Reagents: For synthetic routes, common coupling reagents include HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and DIC (N,N’-Diisopropylcarbodiimide).

Major Products

The major product formed from the hydrolysis of ovotransferrin is the peptide RVPSL, which retains its biological activity .

Scientific Research Applications

Ovotransferrin (328-332) has diverse applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    Angiotensin-Converting Enzyme Inhibitors: Other peptides and small molecules that inhibit ACE, such as captopril and enalapril.

    Cholinesterase Inhibitors: Compounds like donepezil and rivastigmine used in Alzheimer’s disease treatment.

Uniqueness

Ovotransferrin (328-332) is unique due to its dual activity as both an ACE inhibitor and a Cholinesterase inhibitor. This dual functionality makes it a promising candidate for treating both hypertension and neurodegenerative diseases .

Properties

Molecular Formula

C25H46N8O7

Molecular Weight

570.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C25H46N8O7/c1-13(2)11-16(24(39)40)30-21(36)17(12-34)31-22(37)18-8-6-10-33(18)23(38)19(14(3)4)32-20(35)15(26)7-5-9-29-25(27)28/h13-19,34H,5-12,26H2,1-4H3,(H,30,36)(H,31,37)(H,32,35)(H,39,40)(H4,27,28,29)/t15-,16-,17-,18-,19-/m0/s1

InChI Key

IARUETPWBSYXJQ-VMXHOPILSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)N

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CO)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)N

Origin of Product

United States

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